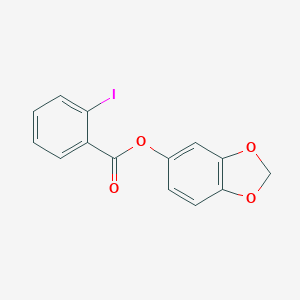

1,3-Benzodioxol-5-yl 2-iodobenzoate

Description

1,3-Benzodioxol-5-yl 2-iodobenzoate is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked via an ester group to a 2-iodobenzoate substituent. The 1,3-benzodioxole group, a methylenedioxy aromatic ring, is known for its electron-rich properties and role in enhancing molecular interactions in medicinal chemistry. The 2-iodobenzoate group introduces steric bulk and halogen-mediated electronic effects, influencing reactivity and binding affinity. This compound has been studied in the context of kinase inhibition and structure-activity relationships (SARs) due to its structural similarity to bioactive molecules .

Propriétés

Formule moléculaire |

C14H9IO4 |

|---|---|

Poids moléculaire |

368.12 g/mol |

Nom IUPAC |

1,3-benzodioxol-5-yl 2-iodobenzoate |

InChI |

InChI=1S/C14H9IO4/c15-11-4-2-1-3-10(11)14(16)19-9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2 |

Clé InChI |

GAPMLGQQTVSGIY-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substitution Patterns and Activity Trends

Compounds sharing the 1,3-benzodioxol-5-yl group exhibit significant variation in bioactivity depending on substitution patterns. Key examples include:

| Compound | Substituent Position/Group | IC50 (SsCK1) | IC50 (HsCDK5-p25) | Selectivity |

|---|---|---|---|---|

| 9j | 1,3-Benzodioxol-5-yl (arylmethylamino) | 1.4 μM | N/A | High |

| 9n | 2,3-Dihydro-benzo[1,4]dioxin-6-yl | 2.0 μM | N/A | Moderate |

| 9h | 1,3-Benzodioxol-5-yl (5-arylidene) | 6.6 μM | 1.1 μM | Low |

| 9i | 2,3-Dihydro-benzo[1,4]dioxin-6-yl (5-arylidene) | 5.4 μM | 1.3 μM | Low |

Key Findings :

Role of Halogenation

Replacement of iodine in 2-iodobenzoate with smaller halogens (e.g., Cl, Br) or methyl groups alters steric and electronic profiles. For example, methyl 2-iodobenzoate derivatives (e.g., 4a, 4b) are intermediates in Suzuki-Miyaura couplings, where iodine facilitates cross-coupling reactions. However, iodinated derivatives may exhibit reduced metabolic stability compared to non-halogenated analogues .

Functional Group Variations

Thiosemicarbazide Derivatives

Compounds like 4-(1,3-benzodioxol-5-yl)thiosemicarbazide (A) and its arylidene derivatives (1–10) demonstrate distinct synthetic pathways and bioactivity. Unlike ester-linked derivatives, thiosemicarbazides are synthesized via condensation with aldehydes, yielding products with antiviral or antiproliferative properties.

Thiourea Derivatives

1-(1,3-Benzodioxol-5-yl)thiourea exhibits a planar geometry with a HOMO-LUMO energy gap of 4.12 eV (B3LYP/6-311++G(d,p)), suggesting moderate electron transport capacity.

Crystallographic and Spectroscopic Comparisons

Structural Rigidity

Crystal structures of 1,3-benzodioxol-5-yl derivatives (e.g., quinazolin-4(3H)-ones) reveal planar aromatic systems stabilized by π-π stacking.

Vibrational Spectroscopy

IR spectra of 1,3-benzodioxol-5-yl thiourea show characteristic N-H stretches at 3350 cm⁻¹ and C=S vibrations at 1250 cm⁻¹, absent in ester derivatives. The iodobenzoate group contributes intense C=O stretches near 1720 cm⁻¹, a key diagnostic feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.